Cyclohexane, 1,1-bis(methylthio)-
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Overview
Description
Cyclohexane, 1,1-bis(methylthio)- is an organic compound with the molecular formula C8H16S2. It is characterized by the presence of a cyclohexane ring substituted with two methylthio groups at the 1-position. This compound is also known by its IUPAC name, 1,1-bis(methylsulfanyl)cyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-bis(methylthio)- can be synthesized through the reaction of cyclohexanone with dimethyl disulfide in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of cyclohexane, 1,1-bis(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclohexane, 1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane, 1,1-bis(methylthio)- involves its interaction with molecular targets through its methylthio groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,1-bis(ethylthio)
- Cyclohexane, 1,1-bis(propylthio)
- Cyclohexane, 1,1-bis(butylthio)
Uniqueness
Cyclohexane, 1,1-bis(methylthio)- is unique due to its specific substitution pattern and the presence of two methylthio groups. This structural feature imparts distinct chemical properties and reactivity compared to its analogs with different alkylthio groups .
Properties
CAS No. |
4479-55-4 |
---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)cyclohexane |
InChI |
InChI=1S/C8H16S2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
SXRHZLNFOSWJFH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCCCC1)SC |
Origin of Product |
United States |
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